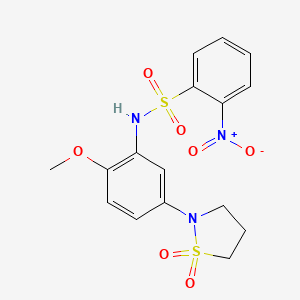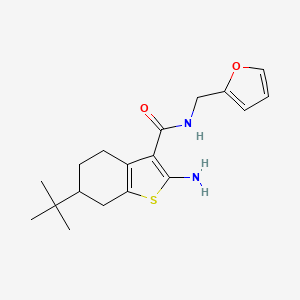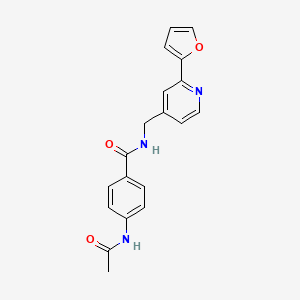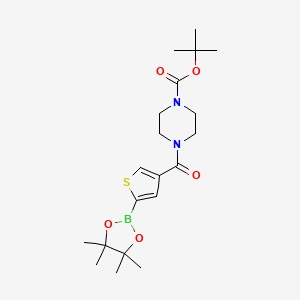![molecular formula C9H22NO4P B2451565 Bis(propan-2-yl) [(2-aminoethoxy)methyl]phosphonate CAS No. 169769-56-6](/img/structure/B2451565.png)
Bis(propan-2-yl) [(2-aminoethoxy)methyl]phosphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(propan-2-yl) [(2-aminoethoxy)methyl]phosphonate is a chemical compound with the molecular formula C9H22NO4P and a molecular weight of 239.25 . It is a liquid at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H22NO4P/c1-8(2)13-15(11,14-9(3)4)7-12-6-5-10/h8-9H,5-7,10H2,1-4H3 . This code provides a standard way to encode the molecule’s structure and can be used to generate a 3D model for more detailed analysis.Physical and Chemical Properties Analysis
This compound is a liquid at room temperature . More specific physical and chemical properties such as boiling point, melting point, and density were not found in the current search results.Applications De Recherche Scientifique
Synthesis and Properties
- Bis(phosphonate) derivatives, like Bis(propan-2-yl) [(2-aminoethoxy)methyl]phosphonate, are synthesized as part of exploring new chemical compounds. For instance, symmetrical bis-phosphonates of acyclic nucleosides are prepared to study their potential biological activities, although no significant antiviral or cytostatic activity has been found so far in some studies (Vrbovská, Holý, Pohl, & Masojídková, 2006).
Applications in Biochemistry
- These compounds also find applications in biochemistry. For example, they are used in the synthesis of nucleoside phosphites, which are intermediates for phosphonate-modified nucleotide and oligonucleotide synthesis. Such modifications are important in the field of genetic research and molecular biology (Hosaka, Nakamura, Funakoshi, & Takaku, 1992).
Antiviral Research
- In antiviral research, various derivatives of this compound have been synthesized and evaluated for their potential as antiviral agents. This includes studies on prodrugs with improved oral bioavailability and targeting specific viral infections (Benzaria, Pelicano, Johnson, Maury, Imbach, Aubertin, Obert, & Gosselin, 1996).
Targeted Drug Delivery
- The synthesis of conjugates of bis(phosphonate) with biomolecules like oligoribonucleotides is an emerging area. Such conjugates are studied for targeted drug delivery, with applications in medical imaging and treatment of diseases. For example, a study demonstrated the bone-targeting ability of a bis(phosphonate) conjugate, which was monitored using positron emission tomography (PET) in rats (Jadhav, Käkelä, Bourgery, Rimpilä, Liljenbäck, Siitonen, Mäkilä, Laitala-Leinonen, Poijärvi-Virta, Lönnberg, Roivainen, & Virta, 2016).
Propriétés
IUPAC Name |
2-[di(propan-2-yloxy)phosphorylmethoxy]ethanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H22NO4P/c1-8(2)13-15(11,14-9(3)4)7-12-6-5-10/h8-9H,5-7,10H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUWIUTLNFFHRNL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OP(=O)(COCCN)OC(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H22NO4P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[(5Z)-5-[(2-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-4-nitrobenzamide](/img/structure/B2451484.png)
![N-(4-ETHOXYPHENYL)-3-({5-PHENYL-[1,2,4]TRIAZOLO[3,4-B][1,3]THIAZOL-3-YL}SULFANYL)PROPANAMIDE](/img/structure/B2451485.png)

![6-chloro-5-methyl-N-[2-(2-methylpropyl)-2,3-dihydro-1H-isoindol-4-yl]pyridine-3-sulfonamide](/img/structure/B2451487.png)
![2-{[4-amino-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,5-dimethylphenyl)acetamide](/img/structure/B2451492.png)



![4-(4-chlorobenzenesulfonyl)-2-(furan-2-yl)-N-[(furan-2-yl)methyl]-1,3-oxazol-5-amine](/img/structure/B2451498.png)
![1-(2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl)-2-((4-fluorophenyl)thio)ethanone](/img/structure/B2451499.png)

![furan-2-yl((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2451503.png)

![3-amino-1-ethyl-N-[2-(morpholin-4-yl)ethyl]-1H-pyrazole-5-carboxamide](/img/structure/B2451505.png)
